

Synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone

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Compound of Interest

Compound Name: Solvent violet 13

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An In-depth Technical Guide to the Synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone, a significant anthraquinone derivative known commercially as C.I. **Solvent Violet 13.** This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the predominant synthetic methodologies, focusing on the boric acid-catalyzed condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. The guide offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, purification techniques, and methods for characterization. Emphasis is placed on the causal relationships behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Significance

1-hydroxy-4-(p-tolylamino)anthraquinone (CAS No. 81-48-1) is a synthetic dye characterized by its vibrant purple-blue hue.^{[1][2]} Its molecular structure, featuring a substituted anthraquinone core, imparts high thermal stability and lightfastness, making it an ideal colorant for various applications. It is principally used for the coloration of polyester fibers and engineering plastics, such as polystyrene and polycarbonates.^[3] Beyond its role as a dye, it also serves as a chemical intermediate for the synthesis of other complex colorants and as a reagent for the determination of boron.^[3]

The synthesis of this compound is a classic example of nucleophilic aromatic substitution on an anthraquinone system. While several routes exist, the most commercially viable and widely documented method involves the direct condensation of 1,4-dihydroxyanthraquinone with p-toluidine. This guide will focus primarily on this robust and scalable method.

Core Synthesis Pathway: Boric Acid-Catalyzed Condensation

The principal industrial synthesis involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), often in a mixture with its reduced leuco form, and p-toluidine in the presence of a condensing agent, most commonly boric acid.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Principle and Rationale of Reagent Selection

The overall reaction is a nucleophilic substitution where the amino group of p-toluidine displaces one of the hydroxyl groups on the quinizarin ring.

- Substrate (Quinizarin): 1,4-dihydroxyanthraquinone is the foundational anthraquinone skeleton.[\[7\]](#) The reaction is often facilitated by including a fraction of its leuco form (1,4,9,10-tetrahydroxyanthracene). The leuco form is more reactive and helps to initiate the condensation process.[\[4\]](#)[\[5\]](#)
- Nucleophile (p-Toluidine): This aromatic amine provides the p-tolylamino moiety. The stoichiometry is critical; a slight excess of p-toluidine is used to drive the reaction towards the mono-substituted product. A large excess can lead to the formation of the undesired di-substituted byproduct, 1,4-bis(p-tolylamino)anthraquinone.[\[8\]](#)[\[9\]](#)
- Catalyst (Boric Acid): Boric acid is not a catalyst in the classical sense but a crucial condensing agent. It functions by forming a chelate complex with the C9-carbonyl and C1-hydroxyl groups of quinizarin. This complexation enhances the electrophilicity of the C4 position and transforms the hydroxyl group into a better leaving group (as a borate ester), thereby facilitating the nucleophilic attack by p-toluidine.[\[4\]](#)[\[6\]](#)
- Solvent: The reaction can be conducted in various solvents. Aqueous systems are common for their environmental and economic advantages.[\[8\]](#)[\[10\]](#) Alcohols, such as ethanol, or

alcohol-water mixtures are also frequently employed to ensure adequate solubility of the reactants.[4]

Reaction Mechanism Overview

The reaction proceeds through the following key stages:

- Activation of Quinizarin: Boric acid reacts with the peri-hydroxyl and carbonyl groups of quinizarin to form a six-membered ring chelate.
- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electron-deficient C4 position of the activated quinizarin complex.
- Intermediate Formation: A tetrahedral intermediate is formed.
- Elimination and Re-aromatization: The borate ester group is eliminated as a leaving group, and the anthraquinone ring system re-aromatizes.
- Hydrolysis: The resulting complex is hydrolyzed during work-up to release the final product and regenerate boric acid.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures found in the patent literature.[4][10]

Materials & Equipment:

- 1,4-Dihydroxyanthraquinone (Quinizarin)
- p-Toluidine
- Boric Acid (H_3BO_3)
- Round-bottom flask with a reflux condenser and mechanical stirrer
- Heating mantle
- Filtration apparatus (Büchner funnel)

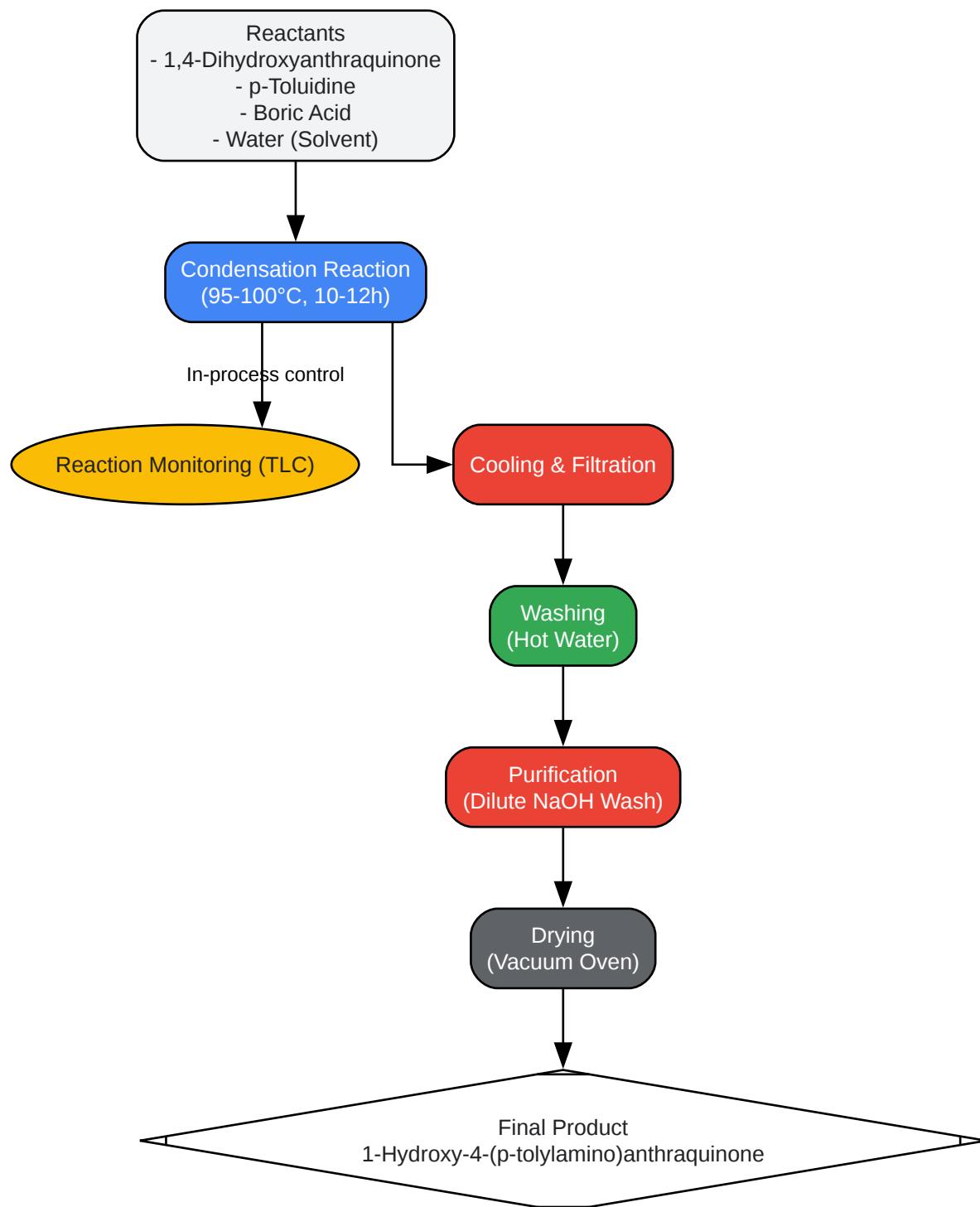
- TLC plates (silica gel)
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge 1,4-dihydroxyanthraquinone (e.g., 24.0 g, 100 mmol), p-toluidine (e.g., 21.4 g, 200 mmol), and boric acid (e.g., 13.0 g, 210 mmol). Add 400 mL of water as the solvent.[10]
- Condensation Reaction: Heat the reaction mixture to 95-100°C with vigorous stirring. Maintain this temperature for 10-12 hours.[4][10]
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be toluene:ethyl acetate (e.g., 9:1 v/v). The disappearance of the quinizarin spot and the appearance of a new, more polar product spot indicate reaction progression.
- Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature (approx. 25°C). The crude product will precipitate out of the solution.[10] Filter the solid product using a Büchner funnel.
- Washing: Wash the filter cake thoroughly with hot water (2 x 100 mL portions) to remove boric acid and any unreacted p-toluidine.[10]
- Purification:
 - To remove unreacted 1,4-dihydroxyanthraquinone, the crude solid can be slurried in a dilute aqueous sodium hydroxide solution (e.g., 0.5-1.0% w/v) and heated.[4] Quinizarin is soluble in dilute alkali, while the product is not.
 - Filter the hot suspension, wash the purified product with hot water until the filtrate is neutral, and then dry the solid. A blue-green to purple-black solid is obtained.[3][10]
- Drying: Dry the final product in a vacuum oven at 60-80°C to a constant weight. The expected yield is typically high, in the range of 85-95%. [10]

Synthesis Workflow and Data

The overall process from reactants to the final purified product is outlined below.



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Caption: Workflow for the synthesis of 1-hydroxy-4-(p-tolylamino)anthraquinone.

Quantitative Data and Physicochemical Properties

Parameter	Value	Reference
Molecular Formula	C ₂₁ H ₁₅ NO ₃	[2][3]
Molecular Weight	329.35 g/mol	[2][3]
Appearance	Purple-black powder	[3]
Melting Point	219-222 °C	[10]
Solubility	Insoluble in water; Soluble in benzene, xylene, DMF	[3]
Purity (Typical)	> 97%	[8][11]

Alternative Synthetic Route: Ullmann Condensation

An alternative, though less common, approach is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a halo-anthraquinone with an amine.[12][13]

- Reaction: 1-Bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone is reacted with p-toluidine.[1]
- Catalyst: The reaction requires a copper catalyst, which can be elemental copper powder or a copper(I) salt.[13][14][15]
- Conditions: Ullmann reactions typically require high temperatures and polar aprotic solvents like DMF or nitrobenzene.[13] Modern variations using microwave assistance can significantly reduce reaction times.[14][15]

While effective, this route is often disfavored on an industrial scale due to the higher cost of the halogenated starting materials and the need to manage copper waste streams.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-hydroxy-4-(p-tolylamino)anthraquinone, the following analytical techniques are employed:

- Melting Point: A sharp melting point range is indicative of high purity.
- High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify residual starting materials or byproducts like the di-substituted compound.
- Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of key functional groups, such as N-H stretching, O-H stretching, and C=O stretching of the quinone system.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Provides definitive structural elucidation of the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Handling

1-hydroxy-4-(p-tolylamino)anthraquinone is an irritant and should be handled with appropriate care.

- Hazards: Irritating to eyes, respiratory system, and skin. May cause an allergic skin reaction.
[\[1\]](#)[\[11\]](#)
- Precautions:
 - Avoid breathing dust.[\[1\]](#)
 - Wear suitable protective clothing, gloves, and eye/face protection.[\[1\]](#)[\[3\]](#)
 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[\[3\]](#)
 - Work in a well-ventilated area or fume hood.

Always consult the material safety data sheet (MSDS) before handling this chemical.

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